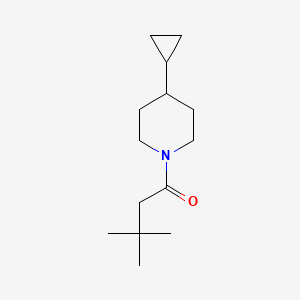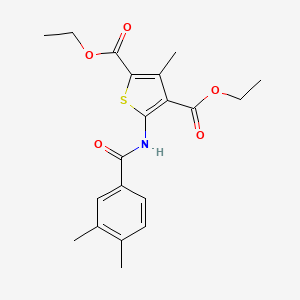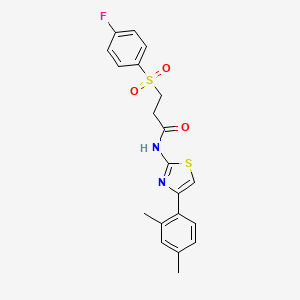![molecular formula C20H22N2O4S B2960064 (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 887459-52-1](/img/structure/B2960064.png)
(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with various other compounds .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves a one-pot reaction . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazole derivatives are complex and can involve multiple steps . For instance, the synthesis of 1,2,3-triazole derivatives from 6-bromobenzo[d]thiazol-2(3H)-one involves a 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by solvent effects . For example, the degree of charge transfer in these compounds can increase with solvent polarity .科学的研究の応用
Photodynamic Therapy for Cancer
One study explores the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzothiazole-derived Schiff base groups. These compounds exhibit high singlet oxygen quantum yield, making them promising for Type II photodynamic therapy applications. This approach is relevant for treating cancer, as the compounds' photophysical and photochemical properties enable them to act as efficient photosensitizers, crucial for inducing cell death in cancerous tissues through light activation (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
Another study highlights the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Thiazolides, including benzothiazole derivatives, show potential as antimicrobial agents against various pathogens and as inducers of apoptosis in colon carcinoma cell lines. This suggests their dual functionality in treating infections and inhibiting cancer cell growth (Brockmann et al., 2014).
Anticancer Activity
Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which are related structurally to benzothiazoles, demonstrates significant biological activities. Some compounds were found to possess high DNA protective ability and strong antimicrobial activity against S. epidermidis. Specifically, one compound exhibited notable cytotoxicity against certain cancer cell lines, suggesting its potential use in chemotherapy strategies for cancer treatment (Gür et al., 2020).
Imaging of Cerebral β-Amyloid Plaques
Benzothiazole derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives display high affinity for β-amyloid aggregates, demonstrating their applicability in diagnosing and monitoring the progression of Alzheimer's through non-invasive imaging techniques (Cui et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have also been synthesized to study their effect as corrosion inhibitors for carbon steel in acidic environments. These compounds offer higher inhibition efficiencies and stability compared to other benzothiazole family inhibitors, indicating their potential in industrial applications to protect metals against corrosion (Hu et al., 2016).
作用機序
Target of action
They have been studied for their potential antitumor, antimicrobial, anti-inflammatory, and antiviral properties .
Mode of action
The mode of action of benzo[d]thiazoles can vary widely depending on their specific structure and the functional groups they carry. Some benzo[d]thiazoles act by interacting with enzymes or receptors in the body, while others might interfere with the synthesis of essential biomolecules in pathogens .
Biochemical pathways
Benzo[d]thiazoles can potentially affect a wide range of biochemical pathways depending on their specific targets .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of benzo[d]thiazoles, the effects could potentially range from killing of pathogens to inhibition of inflammation .
特性
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-26-13-12-22-15-9-5-6-11-17(15)27-20(22)21-19(23)14-8-7-10-16(24-2)18(14)25-3/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDMECMJLKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)
![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)
![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)



![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

